
2,2'-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenediamine with 4-chlorophthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Applications De Recherche Scientifique
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(1,3-Phenylene)bis(4-bromo-1H-isoindole-1,3(2H)-dione)
- 2,2’-(1,3-Phenylene)bis(4-fluoro-1H-isoindole-1,3(2H)-dione)
- 2,2’-(1,3-Phenylene)bis(4-methyl-1H-isoindole-1,3(2H)-dione)
Uniqueness
2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is unique due to the presence of chloro groups, which can influence its reactivity and properties. The chloro groups can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other derivatives.
Propriétés
Numéro CAS |
148935-95-9 |
|---|---|
Formule moléculaire |
C22H10Cl2N2O4 |
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
4-chloro-2-[3-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H10Cl2N2O4/c23-15-8-2-6-13-17(15)21(29)25(19(13)27)11-4-1-5-12(10-11)26-20(28)14-7-3-9-16(24)18(14)22(26)30/h1-10H |
Clé InChI |
HMMAGCDJVLOIIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


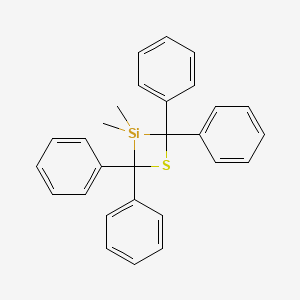
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)


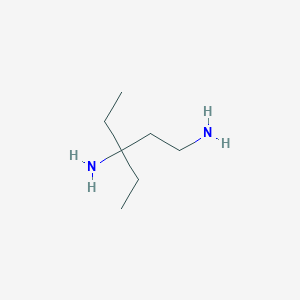
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
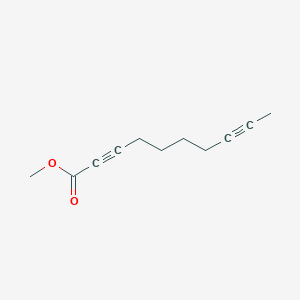
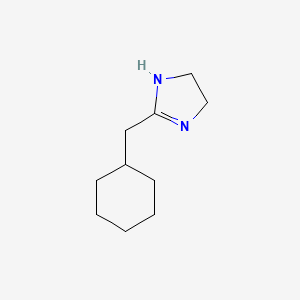
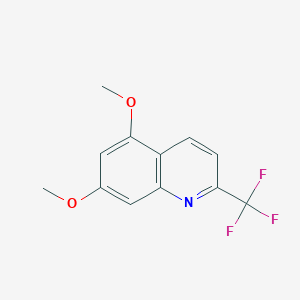
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
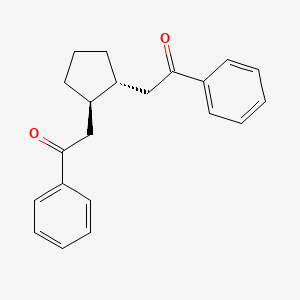
![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)
